Cas no 130579-75-8 (Eplivanserin)

Eplivanserin structure
Eplivanserin structure
Product Name:Eplivanserin
CAS No:130579-75-8
MF:C19H21FN2O2
MW:328.380648374558
CID:64067
PubChem ID:135456190
Update Time:2025-10-29

Eplivanserin Chemical and Physical Properties

Names and Identifiers

    • Eplivanserin
    • (Z,E)-1-(2-Fluorophenyl)-3-(4-hydroxyphenyl)-2-propen-1-one O-[2-(dimethylamino)ethyl]oxime
    • 4-[(2Z)-3-{[2-(dimethylamino)ethoxy]amino}-3-(2-fluorophenyl)prop-2-en-1-ylidene]cyclohexa-2,5-dien-1-one
    • VAIOZOCLKVMIMN-PRJWTAEASA-N
    • 2-PROPEN-1-ONE, 1-(2-FLUOROPHENYL)-3-(4-HYDROXYPHENYL)-, O-(2-(DIMETHYLAMINO)ETHYL)OXIME, (1Z,2E)-
    • SR-01000944919
    • MS-24923
    • 4-[(1E,3Z)-3-{[2-(Dimethylamino)ethoxy]imino}-3-(2-fluorophenyl)prop-1-enyl]phenol
    • AKOS040733116
    • DB12177
    • (E)-1-(2-fluorophenyl)-3-(4-hydroxyphenyl)-2-propen-1-one O-[2-(dimethylamino)ethyl]oxime
    • D10006
    • 4-[(E,3Z)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol
    • UNII-3CO94WO6DJ
    • HY-10792A
    • NSC_6438382
    • Eplivanserin [USAN:INN:BAN]
    • BDBM81780
    • EPLIVANSERIN [USAN]
    • PDSP2_001557
    • SR-46349
    • (E)-2'-Fluoro-4-hydroxychalcone (Z)-o-(2-(dimethylamino)ethyl)oxime.
    • SR46349B
    • CS-0093050
    • DTXSID601028413
    • SS-3097
    • AKOS015911838
    • 130581-13-4
    • (E)-2'-Fluoro-4-hydroxychalcone (Z)-O-(2-(dimethylamino)ethyl)oxime
    • Eplivanserin [INN]
    • SCHEMBL678700
    • Eplivanserine
    • PDSP1_001573
    • CAS_6438382
    • BCP9000653
    • BDBM50590657
    • SR-01000944919-1
    • SR46349
    • L001389
    • 3CO94WO6DJ
    • 130579-75-8
    • SR 46349B
    • Eplivanserin (USAN/INN)
    • 2-Propen-1-one, 1-(2-fluorophenyl)-3-(4-hyddroxyphenyl)-, O-(2-(dimethylamino)ethyl)oxime, (Z,E)-
    • SCHEMBL341108
    • CHEMBL257704
    • Inchi: 1S/C19H21FN2O2/c1-22(2)13-14-24-21-19(17-5-3-4-6-18(17)20)12-9-15-7-10-16(23)11-8-15/h3-12,23H,13-14H2,1-2H3/b12-9+,21-19-
    • InChI Key: VAIOZOCLKVMIMN-PRJWTAEASA-N
    • SMILES: FC1C=CC=CC=1/C(/C=C/C1C=CC(=CC=1)O)=N\OCCN(C)C

Computed Properties

  • Exact Mass: 328.15900
  • Monoisotopic Mass: 328.159
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 532
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.6A^2
  • XLogP3: 4.1

Experimental Properties

  • Density: 1.08
  • Boiling Point: 456.3°Cat760mmHg
  • Flash Point: 229.8°C
  • Refractive Index: 1.616
  • PSA: 45.06000
  • LogP: 3.52700

Eplivanserin Security Information

  • Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.

Eplivanserin Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E262545-100mg
Eplivanserin
130579-75-8
100mg
$190.00 2023-05-18
TRC
E262545-500mg
Eplivanserin
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$873.00 2023-05-18
TRC
E262545-1g
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$ 1200.00 2023-09-07
TRC
E262545-1000mg
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$1499.00 2023-05-18
Key Organics Ltd
SS-3097-1MG
(E)-1-(2-fluorophenyl)-3-(4-hydroxyphenyl)-2-propen-1-one O-[2-(dimethylamino)ethyl]oxime
130579-75-8 >90%
1mg
£37.00 2025-08-06
Key Organics Ltd
SS-3097-5MG
(E)-1-(2-fluorophenyl)-3-(4-hydroxyphenyl)-2-propen-1-one O-[2-(dimethylamino)ethyl]oxime
130579-75-8 >90%
5mg
£46.00 2025-08-06
Key Organics Ltd
SS-3097-10MG
(E)-1-(2-fluorophenyl)-3-(4-hydroxyphenyl)-2-propen-1-one O-[2-(dimethylamino)ethyl]oxime
130579-75-8 >90%
10mg
£63.00 2025-08-06
Key Organics Ltd
SS-3097-20MG
(E)-1-(2-fluorophenyl)-3-(4-hydroxyphenyl)-2-propen-1-one O-[2-(dimethylamino)ethyl]oxime
130579-75-8 >90%
20mg
£76.00 2023-04-18
Key Organics Ltd
SS-3097-50MG
(E)-1-(2-fluorophenyl)-3-(4-hydroxyphenyl)-2-propen-1-one O-[2-(dimethylamino)ethyl]oxime
130579-75-8 >90%
50mg
£102.00 2025-08-06
Key Organics Ltd
SS-3097-100MG
(E)-1-(2-fluorophenyl)-3-(4-hydroxyphenyl)-2-propen-1-one O-[2-(dimethylamino)ethyl]oxime
130579-75-8 >90%
100mg
£146.00 2025-08-06

Eplivanserin Related Literature

Additional information on Eplivanserin

Eplivanserin (CAS No. 130579-75-8): A Comprehensive Overview of Its Properties and Applications

Eplivanserin (CAS No. 130579-75-8) is a selective 5-HT2A receptor antagonist that has garnered significant attention in the field of neuroscience and pharmacology. This compound, also known by its chemical name N-[(2S)-1-(4-fluorophenyl)propan-2-yl]-4-methyl-N-methylpiperazine-1-carboxamide, has been studied for its potential therapeutic effects, particularly in addressing sleep disorders and neurological conditions. In this article, we delve into the properties, mechanisms of action, and applications of Eplivanserin, while also exploring its relevance in current research trends.

The chemical structure of Eplivanserin features a fluorophenyl group and a methylpiperazine moiety, which contribute to its high affinity for the 5-HT2A receptor. This receptor is a key player in regulating serotonin signaling, a neurotransmitter implicated in mood, cognition, and sleep. By antagonizing this receptor, Eplivanserin modulates serotonin activity, making it a candidate for treating conditions like insomnia and anxiety disorders. Researchers have also investigated its potential in mitigating the side effects of other psychotropic medications, such as atypical antipsychotics.

One of the most compelling aspects of Eplivanserin is its role in sleep medicine. With the rising global prevalence of sleep disorders, particularly in urban populations, there is growing interest in non-addictive alternatives to traditional sleep aids. Eplivanserin has shown promise in clinical trials for improving sleep architecture without the risk of dependency, a hot topic in modern pharmacology. Its ability to enhance slow-wave sleep (deep sleep) has made it a subject of ongoing research, especially in the context of cognitive health and aging.

Beyond sleep, Eplivanserin has been explored for its potential in neuropsychiatric disorders. The compound's selective action on the 5-HT2A receptor suggests utility in conditions like depression and schizophrenia, where serotonin dysregulation is a hallmark. This aligns with current trends in precision medicine, where targeted therapies are preferred over broad-spectrum drugs. Additionally, the compound's pharmacokinetic profile—including its bioavailability and half-life—makes it a viable candidate for long-term treatment regimens.

The synthesis of Eplivanserin involves multi-step organic reactions, with a focus on achieving high enantiomeric purity due to its chiral center. This aspect is critical for ensuring the compound's efficacy and safety, as enantiomers can exhibit vastly different pharmacological activities. The synthetic route has been optimized for scalability, reflecting the pharmaceutical industry's emphasis on cost-effective production and sustainability.

In terms of market dynamics, Eplivanserin remains a niche but promising compound. While it has not yet received widespread regulatory approval, its unique mechanism of action keeps it on the radar of biotech and pharmaceutical companies. The growing demand for novel neurotherapeutics and the increasing focus on mental health research could propel Eplivanserin into the spotlight in the coming years.

From a safety perspective, preclinical and clinical studies have generally reported a favorable tolerability profile for Eplivanserin. Common adverse effects, such as mild dizziness or gastrointestinal discomfort, are typically transient. This safety profile is particularly relevant in light of the current emphasis on patient-centric drug development, where minimizing side effects is a top priority.

Looking ahead, the future of Eplivanserin lies in its potential for combination therapies. Researchers are investigating its synergistic effects with other neuroactive compounds, aiming to enhance therapeutic outcomes while reducing dosages. This approach aligns with the broader trend in medicine toward polypharmacy optimization and personalized treatment plans.

In conclusion, Eplivanserin (CAS No. 130579-75-8) represents a fascinating intersection of neuroscience, pharmacology, and medicinal chemistry. Its selective action on the 5-HT2A receptor, combined with its potential applications in sleep disorders and neuropsychiatric conditions, makes it a compound of enduring interest. As research continues to uncover its full therapeutic potential, Eplivanserin may well emerge as a key player in the next generation of neurotherapeutics.

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